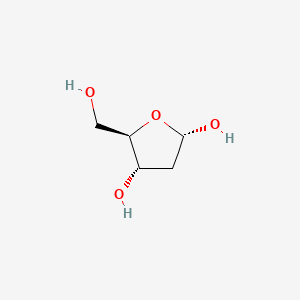
(R)-Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride is a chemical compound that features both piperidine and pyrrolidine rings These heterocyclic structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Esterification: The methyl ester group is introduced through esterification reactions.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt, typically through treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the piperidine and pyrrolidine rings.
Reduction: Reduction reactions can be used to modify the functional groups attached to the rings.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying substituents on the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines.
Applications De Recherche Scientifique
®-Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Piperidine Derivatives: Compounds like piperine and prucalopride share the piperidine ring structure.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones and prolinol are structurally related.
Uniqueness: ®-Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride is unique due to the combination of both piperidine and pyrrolidine rings in its structure. This dual-ring system may confer distinct pharmacological properties and make it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H22Cl2N2O2 |
|---|---|
Poids moléculaire |
285.21 g/mol |
Nom IUPAC |
methyl (2R)-1-piperidin-4-ylpyrrolidine-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C11H20N2O2.2ClH/c1-15-11(14)10-3-2-8-13(10)9-4-6-12-7-5-9;;/h9-10,12H,2-8H2,1H3;2*1H/t10-;;/m1../s1 |
Clé InChI |
QMRSABMXMIYJAG-YQFADDPSSA-N |
SMILES isomérique |
COC(=O)[C@H]1CCCN1C2CCNCC2.Cl.Cl |
SMILES canonique |
COC(=O)C1CCCN1C2CCNCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazole](/img/structure/B15209650.png)


![2-(Difluoromethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B15209680.png)


![1-[5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B15209711.png)





![2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole](/img/structure/B15209760.png)
